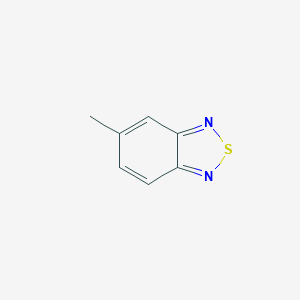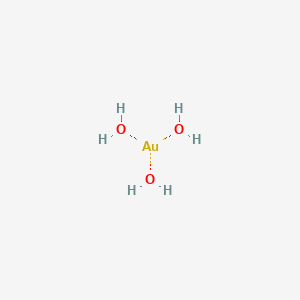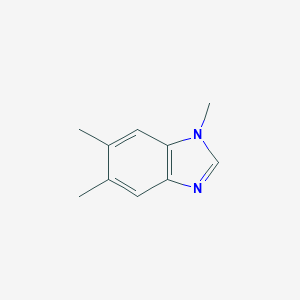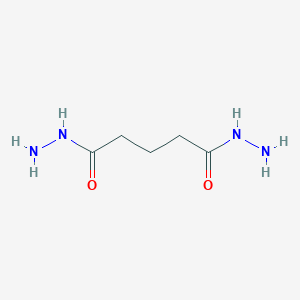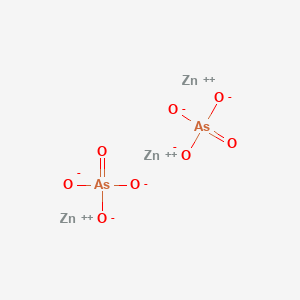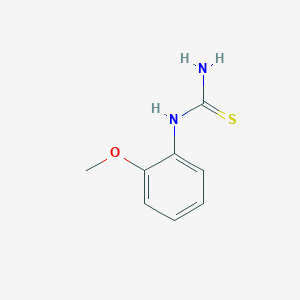
(2-Méthoxyphényl)thiourée
Vue d'ensemble
Description
(2-Methoxyphenyl)thiourea, also known as 2-MTPT or 2-MTP, is a synthetic organic compound containing two nitrogen atoms linked to a thiourea group. It is a versatile reagent that has been widely used in the synthesis of various compounds such as heterocycles, peptides, and polymers. It has also been used in scientific research applications, as it has been shown to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Chimie et coordination
“(2-Méthoxyphényl)thiourée” est un type de 1-(acyl/aroyl)-3-(substituées)thiourées, qui sont des architectures privilégiées qui ont reçu une attention remarquable de la part des chercheurs en raison de leurs aspects topologiques variables, de leurs modes de liaison et de leurs propriétés pharmacologiques prometteuses à large spectre . Ils ont fait l'objet de nombreuses études en chimie de coordination .
Transformations organiques
La réactivité des dérivés d'acylthiourée a présenté diverses transformations organiques en d'autres échafaudages exigeants, et il s'agit d'une stratégie attrayante pour les chimistes de synthèse afin d'accéder aux noyaux hétérocycliques .
Complexation avec les métaux de transition
Les multiples sites de liaison en font des ligands flexibles pour la complexation avec les métaux de transition, occupant ainsi une position distincte en chimie de coordination .
Capteurs ioniques
Les 1-(acyl/aroyl)-3-(substituées)thiourées sont également apparues comme des candidates intéressantes dans divers domaines tels que les capteurs ioniques .
Inhibiteurs de corrosion
Ces composés sont utilisés comme inhibiteurs de corrosion .
Produits pharmaceutiques
En pharmacie, la chimie médicinale de ce squelette organo-sulfuré et des complexes métalliques dérivés a connu des progrès fantastiques à l'ère actuelle .
Extraction des métaux
Ils sont utilisés dans l'extraction des métaux .
Capteur membranaire à base de PVC au cobalt(II)
La N-(antipyridinyl)-N’-(2-méthoxyphényl)thiourée (NTU) a été utilisée comme un excellent ionophore dans la construction d'un capteur membranaire à base de PVC au Co(II) . Ce capteur a illustré une très bonne sélectivité et sensibilité envers les ions cobalt sur une large variété de cations, y compris les ions alcalins, alcalino-terreux, de transition et de métaux lourds <svg class="icon" height="16" p-id="1735
Safety and Hazards
Mécanisme D'action
Target of Action
(2-Methoxyphenyl)thiourea is a substituted aniline and a member of methoxybenzenes Thiourea derivatives, in general, have been shown to exhibit diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It is known that thiourea derivatives can interact with various enzymes and proteins, altering their function and leading to the observed biological effects . For instance, some thiourea derivatives have been found to inhibit enzymes like α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) .
Biochemical Pathways
For example, inhibition of enzymes like α-amylase and α-glucosidase could impact carbohydrate metabolism, while inhibition of AChE and BuChE could affect neurotransmission .
Pharmacokinetics
The pharmacokinetics of thiourea derivatives can vary widely depending on their specific chemical structure .
Result of Action
For instance, the inhibition of key enzymes could lead to changes in cellular metabolism, signal transduction, and other cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s activity .
Analyse Biochimique
Biochemical Properties
(2-Methoxyphenyl)thiourea and its derivatives have been found to interact with various enzymes, proteins, and other biomolecules. For instance, they have been screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes . The nature of these interactions is complex and depends on the specific derivative and the biochemical context.
Cellular Effects
The effects of (2-Methoxyphenyl)thiourea on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the biochemical environment.
Molecular Mechanism
The molecular mechanism of action of (2-Methoxyphenyl)thiourea involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism can vary depending on the specific derivative and the biochemical context.
Dosage Effects in Animal Models
The effects of (2-Methoxyphenyl)thiourea can vary with different dosages in animal models . Detailed information on threshold effects, as well as toxic or adverse effects at high doses, is currently limited.
Metabolic Pathways
(2-Methoxyphenyl)thiourea is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific pathways and interactions can vary depending on the specific derivative and the biochemical context.
Propriétés
IUPAC Name |
(2-methoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-11-7-5-3-2-4-6(7)10-8(9)12/h2-5H,1H3,(H3,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCHZMHFZXNFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164810 | |
| Record name | Urea, 1-(o-methoxyphenyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1516-37-6 | |
| Record name | (2-Methoxyphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methoxyphenyl)thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Methoxyphenyl)thiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-(o-methoxyphenyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(O-METHOXYPHENYL)THIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUU985ZMA2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of (2-methoxyphenyl)thiourea?
A1: (2-Methoxyphenyl)thiourea (C8H10N2OS) is characterized by a thiourea group (NH2-CS-NH) attached to a 2-methoxyphenyl ring. The central carbonylthiourea unit is generally planar and forms various angles with the attached aromatic rings depending on the specific derivative. This structure allows for intramolecular hydrogen bonding, influencing the compound's conformation and interactions. [, , , , , , ] For example, in N-(3-Chloro-4-ethoxybenzoyl)-N′-(2-methoxyphenyl)thiourea, the central carbonylthiourea unit is nearly planar and makes dihedral angles of 2.47° and 17.76° with the terminal benzene rings. []
Q2: What is the significance of (2-methoxyphenyl)thiourea in sensor development?
A2: Derivatives of (2-methoxyphenyl)thiourea have shown promise as ionophores in ion-selective electrodes. Specifically, N-(Antipyridynil)-N'-(2-methoxyphenyl)thiourea was successfully incorporated into a PVC membrane sensor for the detection of cobalt ions (Co(II)). [] This sensor exhibited high selectivity for cobalt even in the presence of other metal ions. Additionally, research indicates that incorporating (2-methoxyphenyl)thiourea derivatives with anthracene fluorophores into polymethylmethacrylate (PMMA) films shows promise for anion detection, with varying selectivity for chloride, thiocyanate, and fluoride anions being observed depending on the specific derivative used. []
Q3: How is (2-methoxyphenyl)thiourea used in metal removal from aqueous solutions?
A3: Studies have explored the potential of incorporating (2-methoxyphenyl)thiourea derivatives into layered silicate magadiite (Mag) for removing heavy metals like lead (Pb(II)) from water. [] The organic thiourea derivatives, due to their chelating abilities, enhance the metal adsorption capacities of the magadiite material. Specifically, N-(2-methoxyphenyl)-N′-(2-methylphenyl)-thiourea (TMMe) and N-(2-methoxyphenyl)-N′-(2-methoxyphenyl)-thiourea (TMM) have been successfully incorporated into magadiite for this application. []
Q4: Are there applications of (2-methoxyphenyl)thiourea in precious metal recovery?
A4: Research suggests that 2-methoxyphenyl thiourea can act as a complexing agent in the solvent extraction and recovery of precious metals like platinum and palladium. [] This process uses isoamyl alcohol as the extraction solvent and leverages the ability of 2-methoxyphenyl thiourea to selectively bind with platinum and palladium in an aqueous solution. This complex is then extracted into the organic phase, enabling the separation and enrichment of these precious metals from base metals. []
Q5: What insights do computational chemistry studies provide regarding (2-methoxyphenyl)thiourea derivatives?
A5: DFT calculations have been employed to understand the atropisomerism observed in 2-arylimino-N-(2-hydroxyphenyl)thiazolines, a class of compounds derived from (2-methoxyphenyl)thiourea. [] These calculations confirmed the influence of intramolecular hydrogen bonding on the rotation process and accurately predicted the barriers to enantiomerization, which were consistent with experimental observations. []
Q6: What analytical techniques are commonly employed to characterize (2-methoxyphenyl)thiourea and its derivatives?
A6: Numerous analytical methods are used to study (2-methoxyphenyl)thiourea and its derivatives. Single crystal X-ray diffraction is vital for determining the crystal structure and confirming the molecular structure. [, ] Spectroscopic techniques like FTIR and 1H NMR are routinely used to characterize the synthesized compounds and identify functional groups. [] Additionally, electron absorption/emission spectroscopy is valuable for analyzing the optical properties of these compounds, especially when incorporated into polymeric films for sensing applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





